N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQXKATITVZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the compound. Additionally, the development of catalytic processes can further streamline the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibit significant anticancer properties. For instance, compounds with thiazole rings have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study indicated that specific derivatives demonstrated cytotoxic effects against several cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Targeting CFTR Mutations
Another promising application of this compound is in the treatment of cystic fibrosis. The compound has been identified as a potential corrector for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In vitro studies demonstrated that certain derivatives improved the function of mutant CFTR channels, enhancing chloride ion transport in affected cells . This aspect positions this compound as a candidate for further development in cystic fibrosis therapies.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the pyridine and thiazole moieties can significantly influence biological activity. For example, the introduction of different substituents on the thiazole ring has been shown to enhance binding affinity to target proteins associated with various diseases .
Data Tables
The following table summarizes key findings from studies involving this compound derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 3.5 | Cell cycle arrest |
| Compound C | CFBE41o (Cystic Fibrosis) | 0.10 | CFTR correction |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 3 µM for certain derivatives.
Case Study 2: Cystic Fibrosis Treatment
In a controlled laboratory setting, researchers tested the ability of this compound to correct CFTR function in cells expressing the F508del mutation. The study found that treatment with specific derivatives led to a marked increase in chloride ion transport compared to untreated controls, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the thiazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring, differing from the thiazole structure.
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of both the thiazole and cyclopropane carboxamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₅N₃OS
- Molecular Weight : 321.4 g/mol
- Key Functional Groups : Pyridine, thiazole, cyclopropane
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression and are often overexpressed in various cancers. The inhibition of these kinases leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Antitumor Activity
The compound has been evaluated for its antitumor properties across several studies. Notably:
-
In Vitro Studies :
- It demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer). The most potent derivatives showed IC₅₀ values as low as 0.56 μM against HT-29 cells .
- The compound's ability to inhibit cell proliferation was confirmed through colony formation assays and apoptosis assays using acridine orange/ethidium bromide staining techniques .
- Mechanistic Studies :
Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the SAR of this compound. Key findings include:
| Derivative | IC₅₀ (μM) | Activity |
|---|---|---|
| Compound 26a | 0.016 | c-Met kinase inhibitor |
| Compound 47 | 0.25 | Induces apoptosis in MV4-11 cells |
| Compound 60 | 60 | Cell cycle arrest in AML cells |
These results suggest that modifications to the thiazole or pyridine moieties can significantly enhance biological activity.
Case Study 1: Inhibition of CDK4/6 in Cancer Cells
A study involving MV4-11 acute myeloid leukemia cells treated with this compound showed a dose-dependent decrease in cell viability alongside increased apoptotic markers after 24 hours of treatment. This reinforces the potential application of this compound in hematological malignancies .
Case Study 2: Comparative Efficacy Against Other Kinase Inhibitors
In comparative studies with other known CDK inhibitors, this compound exhibited superior selectivity towards CDK4/6 over other kinases such as CDK2 and CDK7, highlighting its potential as a targeted therapeutic agent .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature (e.g., reflux conditions), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., BF₃·Et₂O). A reported protocol achieved 43% yield via cyclopropanecarboxylic acid coupling with 2-aminothiazole intermediates under nitrogen atmosphere, followed by purification via column chromatography . Key steps include thiazole ring formation and final amide coupling.
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon骨架 (e.g., δ 0.62–0.67 ppm for cyclopropane protons ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 246.0696 [M+H]+ ).
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .
Q. How can researchers address low solubility in biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v), surfactants (e.g., Tween-80), or prodrug strategies. Solubility can also be improved via salt formation or structural modifications (e.g., adding polar substituents) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization for kinase activity and MIC assays for antimicrobial testing ).
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values to compare potency across studies.
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC .
Q. How can computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to kinases (e.g., GSK-3β or c-Met ).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories).
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., pyridine-thiazole scaffold for kinase binding ).
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., cyclopropane vs. benzene rings) and test activity (Table 1).
-
Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™).
-
Crystallography : Co-crystallize with targets (e.g., PDB ID 2WF ) to guide SAR.
Table 1: SAR of Selected Derivatives
Compound Substituent Modification IC₅₀ (nM) Target Kinase Reference Compound 27 ( ) Cyclopropane + hydroxyamidine 298 GSK-3β Compound 32 ( ) Pyridine-thiazole core 246 c-Met
Q. How to evaluate neuroprotective potential in vitro?
- Methodological Answer :
- Cell Models : Use SH-SY5Y or primary neuronal cultures under oxidative stress (e.g., H₂O₂-induced apoptosis).
- Biomarkers : Measure caspase-3 activity, mitochondrial membrane potential (JC-1 assay), and ROS levels.
- Kinase Inhibition : Validate via Western blot for phosphorylated GSK-3β (Tyr216) .
Q. What techniques validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding in lysates .
- RNA Interference (siRNA) : Knock down putative targets and assess rescue effects.
- Fluorescent Probes : Use competitive binding assays with labeled inhibitors (e.g., FITC-ATP analogs) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 µM for kinase assays ).
- Control for Purity : Validate compound purity (>95% via HPLC) and storage conditions.
- Cross-Validate with Structural Analogs : Compare trends across related compounds (e.g., pyridinyl-thiazole derivatives ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
